molecular formula C9H19NO B3433316 4-Butylpiperidin-4-ol CAS No. 22093-38-5

4-Butylpiperidin-4-ol

Cat. No.: B3433316
CAS No.: 22093-38-5
M. Wt: 157.25 g/mol
InChI Key: JTOQMUADVWFEKP-UHFFFAOYSA-N
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Description

4-Butylpiperidin-4-ol is a chemical compound that belongs to the piperidine family Piperidines are six-membered heterocyclic compounds containing one nitrogen atom this compound is characterized by the presence of a butyl group attached to the fourth carbon of the piperidine ring and a hydroxyl group attached to the same carbon

Chemical Reactions Analysis

Types of Reactions

4-Butylpiperidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: 4-Butylpiperidin-4-one

    Reduction: 4-Butylpiperidine

    Substitution: 4-Butylpiperidin-4-halide (e.g., chloride, bromide)

Mechanism of Action

The mechanism of action of 4-butylpiperidin-4-ol depends on its specific application. In medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity. For example, derivatives of piperidin-4-ol have been studied as antagonists of the chemokine receptor CCR5, which is involved in the entry of HIV-1 into cells . The compound’s hydroxyl group and butyl side chain play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

4-Butylpiperidin-4-ol can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific combination of a butyl group and a hydroxyl group on the piperidine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-butylpiperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-2-3-4-9(11)5-7-10-8-6-9/h10-11H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTOQMUADVWFEKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1(CCNCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601314862
Record name 4-Butyl-4-piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601314862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22093-38-5
Record name 4-Butyl-4-piperidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22093-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Butyl-4-piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601314862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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